molecular formula C21H17ClN2O2 B2635332 1-(2-chlorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one CAS No. 941930-80-9

1-(2-chlorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one

Cat. No. B2635332
CAS RN: 941930-80-9
M. Wt: 364.83
InChI Key: ZYKHREYNLDYPTQ-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in 1994 by scientists at Pfizer, and has since been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Characterization

The compound "1-(2-chlorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one" and its analogs are of interest in the field of organic chemistry due to their complex molecular structures and potential pharmacological activities. Research focuses on the synthesis, characterization, and analysis of their structural conformations and the interactions within crystals to understand their chemical properties better.

  • Molecular Conformation and Crystal Structure : The study of molecular conformation and crystal structure of similar compounds reveals detailed insights into their stereochemistry. For example, methyl 5′′-chloro-1′,1′′-dimethyl-2,2′′-dioxodispiro[indoline-3,2′-pyrrolidine-3′,3′′-indoline]-4′-carboxylate displays specific conformational characteristics, with its central pyrrolidine ring adopting an envelope conformation. The detailed analysis of hydrogen bonding and molecular packing in crystals underscores the compound's potential for further chemical modifications and applications in drug design (Kannan et al., 2012).

  • Synthetic Pathways and Reactions : Exploratory synthesis of functionalized pyridines and related heterocycles demonstrates the versatility of compounds structurally related to "1-(2-chlorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one". These studies provide pathways for the synthesis of novel heterocyclic compounds with potential pharmacological activities. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with various reagents yields 4H-pyrano[3,2-c]pyridines and related structures, showcasing the synthetic utility of indoline derivatives in creating bioactive molecules (Mekheimer et al., 1997).

  • Catalytic Applications and Material Science : Research into organic-inorganic hybrid compounds containing pyridine and similar heterocyclic frameworks has implications for material science and catalysis. The synthesis and structural characterization of zinc(II) carboxylates with pyridine ligands illustrate the potential for developing new materials with unique properties for catalysis and other applications (Dey et al., 2011).

  • Chemical Interactions and Supramolecular Chemistry : Studies on compounds with indoline and pyridine moieties often focus on their ability to form supramolecular aggregates through hydrogen bonding and π-π interactions. This aspect is crucial for designing compounds with specific molecular recognition capabilities and for understanding the fundamentals of supramolecular chemistry (Low et al., 2007).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-5-(2,3-dihydroindole-1-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c22-18-7-3-1-6-16(18)13-23-14-17(9-10-20(23)25)21(26)24-12-11-15-5-2-4-8-19(15)24/h1-10,14H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKHREYNLDYPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CN(C(=O)C=C3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one

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